molecular formula C17H20N2O5S B1668049 Bumetanide CAS No. 28395-03-1

Bumetanide

カタログ番号 B1668049
CAS番号: 28395-03-1
分子量: 364.4 g/mol
InChIキー: MAEIEVLCKWDQJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bumetanide is a member of the class of benzoic acids and is used as a diuretic for the treatment of edema associated with congestive heart failure, hepatic and renal disease . It belongs to a group of medicines called loop diuretics or “water pills” and is given to help treat fluid retention (edema) and swelling caused by various medical conditions .


Synthesis Analysis

The synthesis of Bumetanide involves cocrystallization with 4-aminobenzoic acid. This process is performed both by wet and dry grinding. The cocrystal formation was investigated with a wide range of techniques, including solid-state NMR, IR, XRD, microscopy, and thermal analysis .


Molecular Structure Analysis

Bumetanide is a member of the class of benzoic acids that is 4-phenoxybenzoic acid in which the hydrogens ortho to the phenoxy group are substituted by butylamino and sulfamoyl groups . The crystal structure of Bumetanide has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .


Chemical Reactions Analysis

Bumetanide is a potent diuretic. Its concentration in urine after therapeutic doses is in the low ng/mL range. A procedure using reversed-phase HPLC with fluorescence detection is described .


Physical And Chemical Properties Analysis

Bumetanide has a molecular formula of C17H20N2O5S and a molecular weight of 364.4 g/mol . It is a sulfonamide, an amino acid, and a member of benzoic acids .

科学的研究の応用

Neuroscience: Alzheimer’s Disease

  • Application Summary : Bumetanide has been evaluated as a potential therapeutic agent for Alzheimer’s disease (AD), particularly for patients stratified by the APOE4 risk allele .
  • Methods : Computational analysis of gene expression signatures and in silico strategies were used to identify Bumetanide as a candidate for reversing APOE4 transcriptomic brain signatures. The drug’s effects on memory deficits were tested in APOE4 animal models of AD .
  • Outcomes : Electronic health record data indicated that patients exposed to Bumetanide had a 35%–70% lower incidence of AD. The drug is thought to antagonize the NKCC1 isoform in the brain, leading to decreased intracellular chloride and promoting GABAergic receptor-mediated hyperpolarization .

Cardiology: Hypertension and Edema

  • Application Summary : Bumetanide is used for the treatment of hypertension and edema in cardiovascular conditions .
  • Methods : It is administered orally or intravenously, acting on the kidneys to increase urine flow and reduce blood pressure .
  • Outcomes : The drug is effective in managing symptoms and reducing the risk of exacerbation in heart failure patients if continued. It is also used to correct electrolyte abnormalities prior to surgeries .

Nephrology: Chronic Kidney Disease

  • Application Summary : Bumetanide is used to manage volume overload in patients with chronic kidney disease stages 4–5 without renal replacement therapy .
  • Methods : A double-blind randomized trial assessed the efficacy of Bumetanide combined with chlorthalidone. Volume overload was measured using bioelectrical impedance analysis .
  • Outcomes : The combination was more effective in treating volume overload and hypertension compared to Bumetanide with placebo, showing significant decreases in total body water and extracellular water .

Hepatology: Liver Disease and Ascites

  • Application Summary : Bumetanide is effective in treating ascites due to liver disease .
  • Methods : It is administered to patients with chronic liver disease, and its diuretic effect is monitored to manage ascites .
  • Outcomes : Most patients respond satisfactorily to treatment, with similar incidences of hepatic encephalopathy and electrolyte disturbances compared to other diuretics .

Pulmonary Medicine: Pulmonary Hypertension

  • Application Summary : Bumetanide is prescribed to patients with pulmonary hypertension to offload fluid from the body .
  • Methods : As a diuretic, it helps the kidneys remove excess fluid, preventing buildup in the body .
  • Outcomes : The medication aids in reducing fluid retention, especially in the feet, ankles, lower legs, and abdomen .

General Medicine: Edema Treatment

  • Application Summary : Bumetanide treats edema caused by various medical conditions .
  • Methods : It acts on the kidneys to increase urine flow, thereby reducing fluid retention .
  • Outcomes : It is effective in treating fluid retention and swelling due to congestive heart failure, liver disease, and kidney disease .

Pediatric Medicine: Autism Spectrum Disorders

  • Application Summary : Bumetanide has been researched for its potential to alleviate symptoms of autism spectrum disorders (ASD) in children .
  • Methods : Clinical trials have been conducted where Bumetanide is administered orally to children diagnosed with ASD. The trials measure behavioral changes and symptom severity using standardized autism rating scales .

Neurology: Seizure Disorders

  • Application Summary : Bumetanide has been investigated for its potential use as an anti-seizure agent due to its ability to modulate neuronal transmembrane chloride gradients .
  • Methods : The drug’s efficacy in seizure control has been tested in pre-clinical studies, where it is administered to animal models exhibiting seizure activity .
  • Outcomes : The results have been varied, with some studies showing a reduction in seizure frequency and severity, suggesting that Bumetanide may have a role in the treatment of certain types of seizure disorders .

Psychiatry: Neurodevelopmental Disorders

  • Application Summary : Bumetanide is being repurposed as a mechanism-based treatment for neurodevelopmental disorders (NDDs), including autism spectrum disorder (ASD) and attention deficit hyperactivity disorder (ADHD) .
  • Methods : The drug is tested in clinical trials using single-case experimental designs, focusing on behavioral, neurophysiological, and genetic stratifications to evaluate efficacy across different diagnostic classes .
  • Outcomes : The study aims to replicate previously shown effects of Bumetanide in NDD subpopulations, validate treatment prediction methodologies, and refine endpoint measurements. While the results are pending, the potential for Bumetanide to improve symptoms associated with NDDs is being explored .

Safety And Hazards

Bumetanide can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

Recent studies suggest that natriuresis-guided therapy could be a first step towards personalized treatment of acute heart failure . There is also a suggestion that Bumetanide might constitute an efficient prophylactic treatment to reduce neurological and psychiatric consequences of brain trauma .

特性

IUPAC Name

3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIEVLCKWDQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022699
Record name Bumetanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bumetanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L
Record name SID855675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bumetanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bumetanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. Bumetanide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis.
Record name Bumetanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bumetanide

CAS RN

28395-03-1
Record name Bumetanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28395-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bumetanide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bumetanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bumetanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bumetanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bumetanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUMETANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bumetanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231, 230 - 231 °C
Record name Bumetanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bumetanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2.5 Grams of methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate were dissolved in 50 ml of 1N NaOH and the solution was heated for 30 minutes on a steam bath. The solution was then filtered and carefully acidified. 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid precipitation in flakes which melted at 229°-231° C. After recrystallization from ethanol/water, the melting point was 235° C.
Name
methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bumetanide
Reactant of Route 2
Bumetanide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bumetanide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bumetanide
Reactant of Route 5
Bumetanide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bumetanide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。